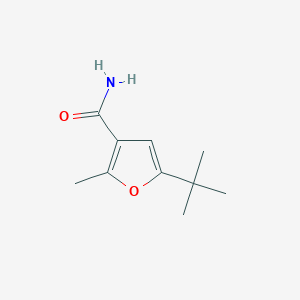

5-(Tert-butyl)-2-methyl-3-furamide

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to "5-(Tert-butyl)-2-methyl-3-furamide" involves multiple steps, including the reaction of specific furans with alkyl or acyl halides, followed by further functionalization. For example, the preparation and Diels-Alder reaction of a 2-amido substituted furan derivative has been detailed, showcasing the methodologies applied in synthesizing complex furan-based compounds (Padwa, Brodney, & Lynch, 2003).

Molecular Structure Analysis

The molecular structure and conformational properties of compounds similar to "5-(Tert-butyl)-2-methyl-3-furamide" are often analyzed using techniques such as single-crystal X-ray diffraction, NMR, and FTIR spectroscopy. Studies reveal insights into the spatial arrangement of atoms, highlighting the steric effects induced by tert-butyl groups on the molecular conformation (Gholivand et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving "5-(Tert-butyl)-2-methyl-3-furamide" and its derivatives typically explore the reactivity of the furan ring and the influence of substituents on reaction pathways. For instance, the study on the synthesis and reduction of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides demonstrates the synthetic versatility of tert-butyl substituted furans in producing a variety of chemically significant products (Zelenov et al., 2014).

Physical Properties Analysis

The physical properties of "5-(Tert-butyl)-2-methyl-3-furamide" derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. Research on similar compounds reveals that the presence of tert-butyl groups and other substituents significantly affects these properties, impacting the compound's usability in various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects studied in the literature. Investigations into the steric effects of tert-butyl groups on amide isomer equilibrium, for instance, provide valuable insights into how structural modifications can influence the chemical behavior of furan-based compounds (Beausoleil & Lubell, 1996).

Scientific Research Applications

Electrophilic α-p-tolylhydrazonylation

Dell'erba et al. (1996) reported the reaction of enolates of tert-butyl alkanoates with tert-butylp-tolylazo sulfide, resulting in good yields of α-p-tolylhydrazonylated esters. This research demonstrates a potential method for transforming these esters into N-methylated derivatives and subsequently deblocking the protected carbonyl function (Dell'erba et al., 1996).

Synthesis and Phosphorylation in Organic Chemistry

Pevzner (2002) explored the synthesis and phosphorylation of 4-Functionalized 2-tert-Butyl-3-chloromethylfurans. The study indicates how tert-butyl group influences electrophilic substitutions in furan derivatives, highlighting the chemical behavior of such compounds under different conditions (Pevzner, 2002).

Development of Heterocycles via Palladium-Catalysed Cyclisation

Lindahl et al. (2006) developed a new synthesis for furo[3,2-c]quinolin-4(5H)-one using a palladium-catalysed cyclisation of N-(2-iodophenyl)-N-methyl-3-furamide. This research showcases the utility of palladium catalysis in constructing complex heterocycles, a key area in organic synthesis (Lindahl et al., 2006).

Synthesis of Anellated Carbasugars

Herrera et al. (2003) demonstrated the synthesis of anellated carbasugars from (--)-quinic acid, involving tert-butyl-dimethylsilyl derivatives. The study offers insights into novel synthetic routes for producing carbasugars, compounds of interest in medicinal chemistry (Herrera et al., 2003).

Thiadiazole Ring Opening in Furan Derivatives

Maadadi et al. (2017) investigated the transformations of derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid. The study provides valuable information on the reactivity of furan derivatives under different conditions, which is important for the development of new organic reactions (Maadadi et al., 2017).

Discovery of Malonyl-CoA Decarboxylase Inhibitors

Cheng et al. (2006) described the discovery of tert-butyl-based inhibitors for malonyl-coenzyme A decarboxylase. Such inhibitors have potential applications in treating ischemic heart diseases, highlighting the medicinal importance of tert-butyl derivatives (Cheng et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

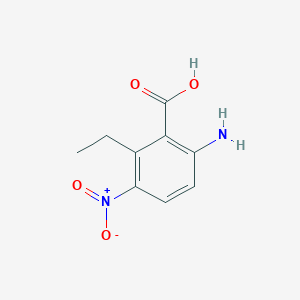

5-tert-butyl-2-methylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-6-7(9(11)12)5-8(13-6)10(2,3)4/h5H,1-4H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERNMWLTDZPEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351587 | |

| Record name | 5-(tert-butyl)-2-methyl-3-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727243 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(Tert-butyl)-2-methyl-3-furamide | |

CAS RN |

175276-67-2 | |

| Record name | 5-(1,1-Dimethylethyl)-2-methyl-3-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(tert-butyl)-2-methyl-3-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5s)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B65802.png)